![molecular formula C25H28N2O2 B3942444 (3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B3942444.png)
(3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone
Übersicht
Beschreibung
(3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone, also known as L-745,870, is a novel chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidine derivatives and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D4 receptor. This receptor is involved in the regulation of various physiological and behavioral functions, including movement, mood, and cognition. By blocking the activity of this receptor, the compound may have therapeutic effects on various neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain sensitivity in animal models. The compound has also been found to have anxiolytic properties, reducing anxiety-like behavior in animal models. Additionally, it has been found to have anti-inflammatory properties, reducing inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone in lab experiments include its high purity and well-defined chemical structure. The compound is easy to synthesize and can be produced in large quantities for research purposes. However, one limitation of using this compound is its selectivity for the dopamine D4 receptor. This may limit its potential therapeutic applications, as other receptors may also be involved in the regulation of neurological disorders.
Zukünftige Richtungen
There are several future directions for research on (3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone. One direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential use as an analgesic, anxiolytic, and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
(3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of pharmacological effects, including analgesic, anxiolytic, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-18(2)29-23-10-4-6-19(14-23)25(28)22-9-5-13-27(17-22)16-21-8-3-7-20-15-26-12-11-24(20)21/h3-4,6-8,10-12,14-15,18,22H,5,9,13,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIOFAAHJBTHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=CC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3942377.png)

![5-{[2-(methylthio)phenoxy]methyl}-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B3942387.png)
![1-(ethylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942393.png)
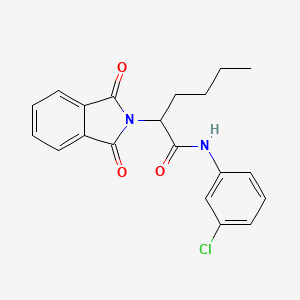
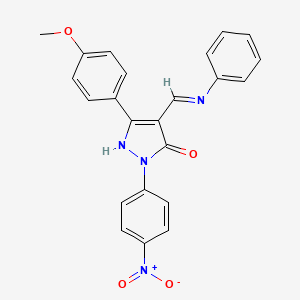
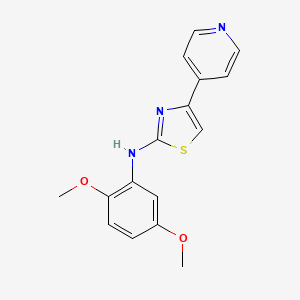
![1-(4-ethylbenzyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3942419.png)
![methyl 5-[(sec-butylamino)methyl]-2-furoate hydrochloride](/img/structure/B3942420.png)
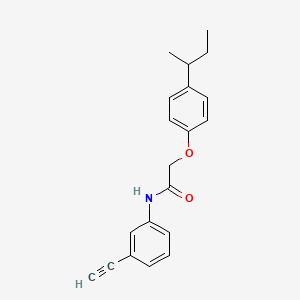
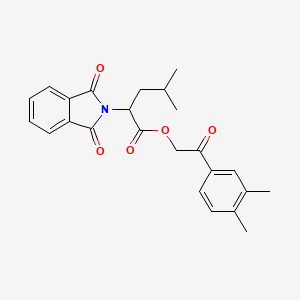
![3-benzyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3942453.png)
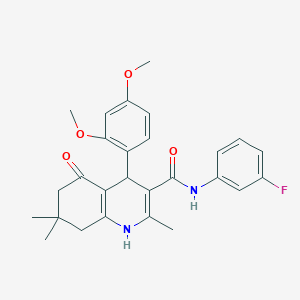
![17-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3942466.png)